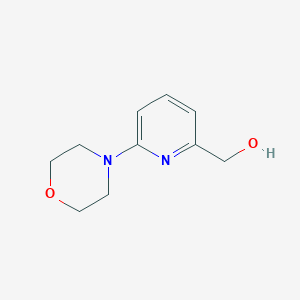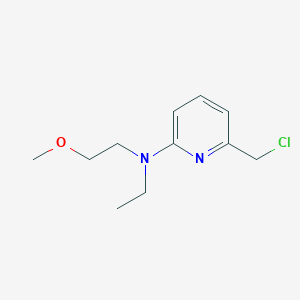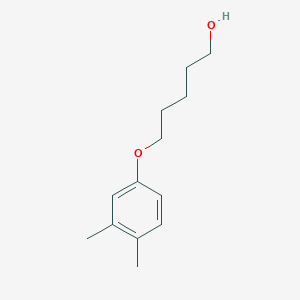
5-(3,4-Dimethylphenoxy)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethylphenoxy)pentan-1-ol is an organic compound characterized by a phenolic ether structure. It consists of a pentane chain with a hydroxyl group at one end and a 3,4-dimethylphenyl group attached via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification and Reduction: The compound can be synthesized by reacting 3,4-dimethylphenol with pentanoic acid to form the corresponding ester, followed by reduction to yield the alcohol.
Williamson Ether Synthesis: Another method involves the reaction of 3,4-dimethylphenol with 1-chloropentane in the presence of a strong base, such as sodium hydride, to form the ether linkage.
Industrial Production Methods: Industrial production typically involves large-scale esterification and reduction processes, often using catalysts to improve yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to optimize production.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenolic ether linkage.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Typical reagents include halogens, nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: 5-(3,4-Dimethylphenoxy)pentan-1-one, 5-(3,4-Dimethylphenoxy)pentanoic acid.
Reduction: 5-(3,4-Dimethylphenoxy)pentane.
Substitution: 3,4-Dimethylphenyl halides, nitro derivatives.
Applications De Recherche Scientifique
5-(3,4-Dimethylphenoxy)pentan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the manufacture of polymers, resins, and other materials requiring specific chemical properties.
Mécanisme D'action
The mechanism by which 5-(3,4-Dimethylphenoxy)pentan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
5-(3,4-Dimethylphenoxy)pentanal: A related aldehyde compound.
4-Bromo-3,5-dimethylphenol: A phenolic compound with bromine substitution.
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate: An ester derivative.
Uniqueness: 5-(3,4-Dimethylphenoxy)pentan-1-ol is unique due to its specific combination of a pentane chain and a 3,4-dimethylphenyl group, which imparts distinct chemical properties compared to its analogs. Its versatility in various reactions and applications further highlights its importance in scientific research and industry.
Propriétés
IUPAC Name |
5-(3,4-dimethylphenoxy)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-11-6-7-13(10-12(11)2)15-9-5-3-4-8-14/h6-7,10,14H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXRLAWQYHNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
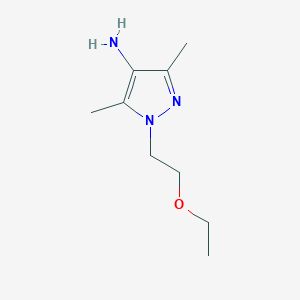
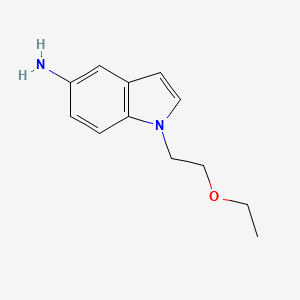
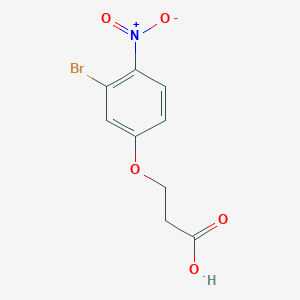
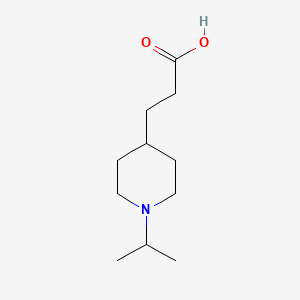
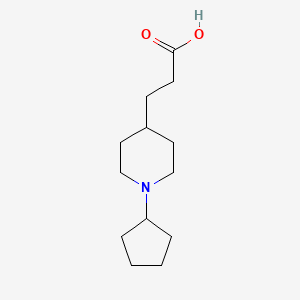
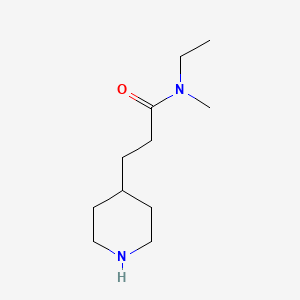
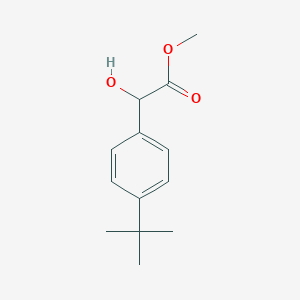
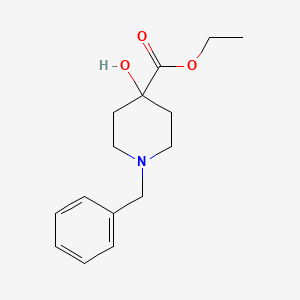
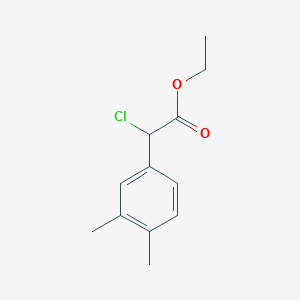
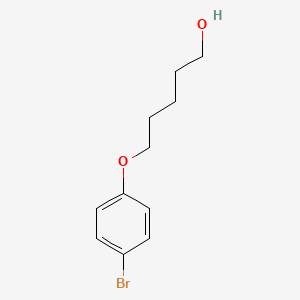
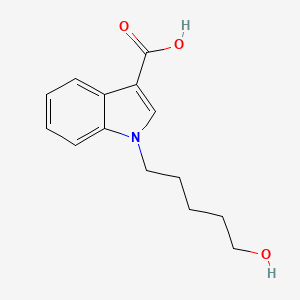
![4-[(3-Methylpyridin-2-yl)oxy]aniline](/img/structure/B7865981.png)
